molecular formula C16H23N3O B2934864 N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034480-48-1

N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2934864
CAS No.: 2034480-48-1
M. Wt: 273.38
InChI Key: HGSBYEDOGFAZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a benzimidazole-based carboxamide derivative characterized by a 4,5,6,7-tetrahydrobenzoimidazole core linked to a cyclohexene-substituted ethylamine moiety. The cyclohexenyl group introduces conformational rigidity and hydrophobicity, distinguishing it from analogs with saturated cyclohexyl or polar heterocyclic substituents .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(17-9-8-12-4-2-1-3-5-12)13-6-7-14-15(10-13)19-11-18-14/h4,11,13H,1-3,5-10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSBYEDOGFAZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Cyclohexenyl vs. Cyclohexyl : The target’s cyclohexenyl group introduces an alkene, reducing conformational flexibility compared to saturated cyclohexyl analogs (e.g., IXa) . This may influence binding affinity in hydrophobic pockets.
  • Polar vs. Nonpolar Substituents: Piperazine-containing derivatives (e.g., PZ1) exhibit higher polarity due to nitrogen-rich moieties, enabling hydrogen bonding with biological targets, whereas the target compound’s cyclohexenyl group prioritizes hydrophobic interactions .
Physicochemical Properties

Melting points and solubility vary significantly with substituents:

  • Cyclohexenyl derivative : Expected higher melting point (∼240–260°C) due to rigid alkenyl structure, comparable to piperazine analogs (246–251°C) .
  • Polar derivatives : Piperazine-substituted compounds (e.g., PZ1) show moderate aqueous solubility, whereas nitro- or ethoxy-substituted analogs (e.g., IXa, 3a) are more lipophilic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.